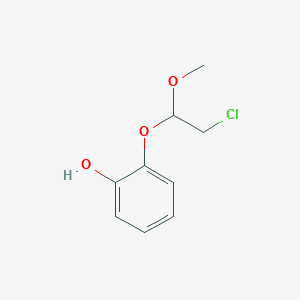
1,1-Dimethyl-2-ethyl-cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2-ethyl-cyclopropane is a cycloalkane with the molecular formula C7H14 and a molecular weight of 98.1861 g/mol . This compound consists of a cyclopropane ring substituted with two methyl groups and one ethyl group. Cyclopropanes are known for their high ring strain due to the 60° bond angles, which makes them highly reactive and interesting targets for synthetic chemists .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives, including 1,1-Dimethyl-2-ethyl-cyclopropane, involves the reaction of carbenes with alkenes. Carbenes can be generated in situ from diazomethane or other precursors . The Simmons-Smith reaction is another widely used method, where diiodomethane and a zinc-copper couple are used to generate the carbene intermediate .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of Grignard reagents and transition metal catalysts. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents can be employed . These methods are scalable and can be optimized for high yield and purity.
化学反应分析
Types of Reactions
1,1-Dimethyl-2-ethyl-cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
科学研究应用
1,1-Dimethyl-2-ethyl-cyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cyclopropanes and the effects of ring strain.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
作用机制
The mechanism of action of 1,1-Dimethyl-2-ethyl-cyclopropane primarily involves its high ring strain, which makes it highly reactive. The compound can readily participate in addition reactions with carbenes, leading to the formation of new cyclopropane derivatives . The reactivity is driven by the release of ring strain energy, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1,2-Dimethylcyclopropane: Another cyclopropane derivative with two methyl groups on adjacent carbon atoms.
Cyclopropane: The simplest cyclopropane with no substituents.
Methylcyclopropane: A cyclopropane with one methyl group.
Uniqueness
1,1-Dimethyl-2-ethyl-cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and ethyl groups increases the steric hindrance and affects the compound’s reactivity compared to simpler cyclopropanes .
属性
CAS 编号 |
41845-47-0 |
|---|---|
分子式 |
C7H14 |
分子量 |
98.19 g/mol |
IUPAC 名称 |
2-ethyl-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-4-6-5-7(6,2)3/h6H,4-5H2,1-3H3 |
InChI 键 |
UDCRTPSZNQOKRO-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)




![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)


![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)


![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
